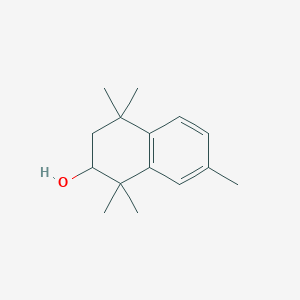
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Cat. No. B3108694
M. Wt: 218.33 g/mol
InChI Key: MIQXJEIDSOUAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06777418B2
Procedure details


To a solution of 10 g (46.2 mmol) of 1,1,4,4,7-pentamenthyl-2-tetralone in 100 mL of ethyl alcohol was added 7 g (185 mmol) of sodium borohydride portionwise over 15 minutes. After the addition was complete the reaction was stirred at room temperature. After 16 hours the reaction mixture was concentrated under reduced pressure and the residue was partitioned between water and ethyl acetate. The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution with 5-10% ethyl acetate/hexane), followed by crystallization from hexane to afford 4 g (40%) of 3-methyl-6-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.(M+=218).
Name
1,1,4,4,7-pentamenthyl-2-tetralone
Quantity
10 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C1(C)CCC(C(C)C)[CH:3]([C:10]2([CH:51]3C(C(C)C)CCC(C)C3)[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([CH:20]4C(C(C)C)CCC(C)C4)[CH:18]=3)[C:13]([CH:40]3C(C(C)C)CCC(C)C3)([CH:30]3C(C(C)C)CCC(C)C3)[CH2:12][C:11]2=[O:50])C1.[BH4-].[Na+]>C(O)C>[CH3:20][C:17]1[CH:16]=[CH:15][C:14]2[C:13]([CH3:40])([CH3:30])[CH2:12][CH:11]([OH:50])[C:10]([CH3:3])([CH3:51])[C:19]=2[CH:18]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
1,1,4,4,7-pentamenthyl-2-tetralone
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)C1(C(CC(C2=CC=C(C=C12)C1CC(CCC1C(C)C)C)(C1CC(CCC1C(C)C)C)C1CC(CCC1C(C)C)C)=O)C1CC(CCC1C(C)C)C)C
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After 16 hours the reaction mixture was concentrated under reduced pressure
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between water and ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (gradient elution with 5-10% ethyl acetate/hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by crystallization from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC=2C(CC(C(C2C1)(C)C)O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
